molecular formula C18H19BrN2O B2585593 3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2034312-32-6

3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide

Cat. No.: B2585593
CAS No.: 2034312-32-6
M. Wt: 359.267
InChI Key: BJYWSOUQHZMSMP-UHFFFAOYSA-N
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Description

This compound belongs to the propanamide class, characterized by a 2-bromophenyl group at the 3-position and a 5-cyclopropylpyridin-3-ylmethyl substituent on the amide nitrogen.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-4-2-1-3-15(17)7-8-18(22)21-11-13-9-16(12-20-10-13)14-5-6-14/h1-4,9-10,12,14H,5-8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYWSOUQHZMSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. One common approach starts with the bromination of a phenyl ring to introduce the bromine atom at the 2-position. This is followed by the formation of the propanamide backbone through amide bond formation reactions. The cyclopropylpyridinyl moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Flow chemistry techniques and continuous production methods can also be employed to scale up the synthesis while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following properties:

  • Molecular Formula : C17H20BrN3O
  • Molecular Weight : 345.27 g/mol
  • IUPAC Name : 3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide

The structure features a bromophenyl group, a cyclopropylpyridine moiety, and an amide functional group, which contribute to its biological activity and chemical reactivity.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in:

  • Synthetic Methodologies : The compound is used to develop new synthetic routes and reaction mechanisms, particularly in the formation of carbon-carbon bonds.

Biology

The biological applications of this compound are significant:

  • Biochemical Assays : It is employed in various biochemical assays to study enzyme interactions and protein binding. The amide group allows for hydrogen bonding with target proteins, enhancing binding affinity.
  • Therapeutic Potential : Research indicates that compounds with similar structures exhibit anti-inflammatory, antimicrobial, and anticancer properties. For instance:
    • Anti-inflammatory Activity : Studies have shown that derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
    • Antimicrobial Activity : Related compounds have demonstrated effectiveness against various pathogens, indicating that this compound may also possess similar properties.
    • Anticancer Activity : Investigations into brominated phenyl compounds indicate their ability to inhibit cancer cell proliferation and induce apoptosis.

Industry

In industrial applications, this compound can be utilized for:

  • Material Development : It serves as an intermediate in the production of pharmaceuticals and can be used in the development of new materials with specific properties.

Case Studies

Several studies highlight the efficacy of this compound:

  • Anti-inflammatory Efficacy Study : In a controlled animal model study, compounds structurally related to this compound significantly reduced inflammatory markers compared to control groups.
  • Antimicrobial Testing : Tests on derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics.
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines indicated that this compound could inhibit cell growth and induce apoptosis at specific concentrations.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropylpyridinyl moiety can enhance binding affinity through hydrophobic interactions. The amide backbone allows for hydrogen bonding with target molecules, facilitating its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Insights

  • Substituent Effects: Bromophenyl vs. Fluorophenyl/Chlorophenyl: Bromine’s larger atomic radius and polarizability may enhance π-π stacking or hydrophobic interactions compared to smaller halogens (e.g., in compound 31 ). Pyridine vs. Thiazole/Oxadiazole: The cyclopropylpyridine in the target compound introduces conformational rigidity, contrasting with the planar, heteroaromatic thiazole/oxadiazole systems in compounds like 7c . Amide Linkers: All compounds share the propanamide backbone, but variations in the N-alkyl/aryl groups (e.g., cyclopropylpyridinemethyl vs.
  • Melting Points :

    • Compounds with thiazole-oxadiazole cores (e.g., 7c–7f) exhibit higher melting points (134–178°C) due to strong intermolecular hydrogen bonds and π-stacking , whereas bromophenyl analogs (e.g., ) may have lower melting points if crystallinity is reduced by bulky substituents.

Q & A

Basic: What are the key synthetic strategies for preparing 3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide?

Methodological Answer:
The synthesis typically involves amide bond formation between 3-(2-bromophenyl)propanoic acid and the amine-containing pyridine derivative. A common approach uses coupling reagents like EDCl/HOBt or DCC to activate the carboxylic acid. For example, Mannich-type reactions (as described in similar bromophenylpropanamide syntheses) can optimize intermediate steps . Purification via column chromatography or recrystallization is critical to isolate the product. Confirming the integrity of the cyclopropyl group in the pyridine moiety requires careful temperature control during cyclopropane ring formation to avoid ring-opening side reactions .

Basic: How is the structural identity of this compound validated in academic research?

Methodological Answer:
Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify the bromophenyl aromatic protons, cyclopropyl CH2_2 groups (~δ 0.5–1.5 ppm), and amide NH signals (δ ~6–8 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., cyclopropyl-pyridine orientation) and confirm bond lengths/angles, as demonstrated in related bromophenylpropanamide derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., bromine’s 79Br/81Br^{79}Br/^{81}Br signature) .

Advanced: How can researchers optimize the synthetic yield of this compound in multi-step reactions?

Methodological Answer:
Yield optimization involves:

  • Design of Experiments (DoE) : Apply statistical models to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, flow chemistry methods (as in ) enhance reproducibility in continuous synthesis .
  • Intermediate stabilization : Protect reactive groups (e.g., pyridine nitrogen) during cyclopropane formation to prevent side reactions .
  • Purification strategies : Use preparative HPLC for high-purity isolation, especially to remove unreacted bromophenyl precursors .

Advanced: How can contradictory biological activity data for this compound be resolved?

Methodological Answer:
Contradictions may arise from:

  • Impurity profiles : Validate purity via HPLC (>98%) and elemental analysis .
  • Assay variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, discrepancies in IC50_{50} values could reflect differences in membrane permeability .
  • Stereochemical considerations : Ensure enantiomeric purity (if applicable) using chiral chromatography or asymmetric synthesis, as unresolved stereoisomers may exhibit divergent bioactivities .

Advanced: What computational methods are used to predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use SMILES/InChI keys (e.g., from PubChem) to model binding to target proteins (e.g., kinases or GPCRs). Tools like AutoDock Vina assess binding affinities .
  • QSAR modeling : Correlate structural features (e.g., bromophenyl electronegativity, cyclopropyl steric effects) with activity data from analogues .
  • MD simulations : Explore conformational stability of the cyclopropyl-pyridine moiety in aqueous environments .

Advanced: What analytical techniques address challenges in characterizing the cyclopropyl-pyridine moiety?

Methodological Answer:

  • VT-NMR (Variable Temperature NMR) : Resolve dynamic effects (e.g., ring puckering in the cyclopropyl group) by analyzing temperature-dependent chemical shifts .
  • IR spectroscopy : Identify strain-sensitive vibrations in the cyclopropane ring (e.g., C-C stretching ~1000–1100 cm1^{-1}) .
  • Single-crystal XRD : Resolve spatial arrangement of the cyclopropyl group relative to the pyridine ring, as shown in structurally similar compounds .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store under inert atmosphere (argon) at –20°C to prevent oxidation of the cyclopropyl group or bromophenyl hydrolysis .
  • Use amber vials to avoid photodegradation, especially for the bromine substituent .
  • Confirm stability via periodic HPLC analysis over 6–12 months .

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